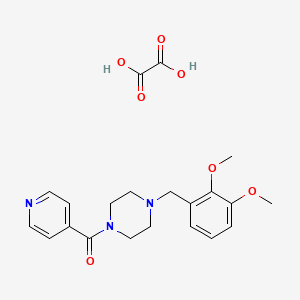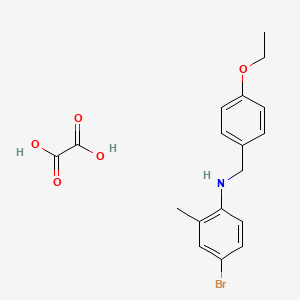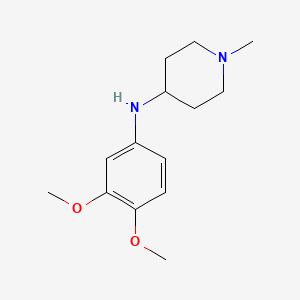![molecular formula C14H18N2OS B5100318 N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5100318.png)
N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide, also known as BTCP, is a chemical compound that belongs to the class of piperidine derivatives. It was first synthesized in the 1960s and has since been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide involves its interaction with the dopamine transporter and other monoamine transporters. It binds to the transporter and prevents the reuptake of dopamine, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can lead to various physiological and behavioral effects, such as increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects
N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in animals and induce reward-seeking behavior. It has also been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to various physiological effects such as increased heart rate and blood pressure.
実験室実験の利点と制限
One advantage of using N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide in lab experiments is its ability to increase dopamine levels in the brain, which can be useful in studying the effects of dopamine on behavior and physiology. However, one limitation of using N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide is its potential for abuse, as it has been found to induce reward-seeking behavior in animals. Therefore, it is important to use caution when handling and administering N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide in lab experiments.
将来の方向性
There are several future directions for the study of N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide. One direction is to investigate its potential therapeutic applications, such as in the treatment of Parkinson's disease and attention deficit hyperactivity disorder. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to understand the long-term effects of N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide on behavior and physiology, as well as its potential for abuse and addiction.
Conclusion
In conclusion, N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide is a chemical compound that has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Its ability to increase dopamine levels in the brain has made it useful in studying the effects of dopamine on behavior and physiology. However, its potential for abuse and addiction should be taken into consideration when handling and administering it in lab experiments. Further research is needed to fully understand the effects of N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide on behavior and physiology and its potential therapeutic applications.
合成法
The synthesis of N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide involves the reaction of 2-methylpiperidine with carbon disulfide and subsequent reaction with benzoyl chloride. The resulting product is purified through recrystallization and yields a white crystalline powder. The purity of the compound can be determined through various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor and a non-selective monoamine transporter blocker. This means that it can increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to various physiological and behavioral effects.
特性
IUPAC Name |
N-(2-methylpiperidine-1-carbothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-11-7-5-6-10-16(11)14(18)15-13(17)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVFOGYEBAPODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57267590 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B5100241.png)
![10-acetyl-3-(4-chlorophenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5100249.png)


![3',6'-di-1H-triaziren-1-yl-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B5100285.png)
![2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5100287.png)
![N-(2-(4-chlorophenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5100293.png)
![2-methoxy-2-phenyl-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5100297.png)

![3,5-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5100305.png)
![4-[2-(4-biphenylylcarbonyl)carbonohydrazonoyl]-2,6-dimethoxyphenyl acetate](/img/structure/B5100310.png)


![1-(4-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5100342.png)